{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone
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Overview
Description
((3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)dimethyl-l6-sulfanone is a complex organic compound that features a unique combination of fluorine, boron, and sulfur atoms
Preparation Methods
The synthesis of ((3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)dimethyl-l6-sulfanone typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and dimethyl sulfoxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature.
Product Isolation: The product is isolated through filtration and purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
((3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)dimethyl-l6-sulfanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The boron moiety allows the compound to engage in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Scientific Research Applications
((3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)dimethyl-l6-sulfanone has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: The compound is investigated for its use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ((3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)dimethyl-l6-sulfanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
((3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)dimethyl-l6-sulfanone can be compared with other similar compounds:
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound shares a similar boron-fluorine structure but differs in its amide functional group.
1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile: This compound also contains the boron-fluorine motif but includes a cyclopropane ring and a nitrile group.
tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: This compound features a similar boron-fluorine structure with additional chlorine and carbamate groups.
Properties
Molecular Formula |
C14H21BFNO3S |
---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C14H21BFNO3S/c1-13(2)14(3,4)20-15(19-13)11-8-7-10(9-12(11)16)17-21(5,6)18/h7-9H,1-6H3 |
InChI Key |
YYUHIABVAMWKBD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N=S(=O)(C)C)F |
Origin of Product |
United States |
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